6-Bromo-1H-indazole

Lactoperoxidase inhibition Enzyme kinetics Antimicrobial defense

Researchers requiring a reproducible, high-potency lactoperoxidase (LPO) inhibitor for assay validation and a robust synthetic intermediate for kinase inhibitor programs need 6-Bromo-1H-indazole. • Ki = 4.10 µM against bovine LPO - the most potent indazole inhibitor identified, >60-fold stronger than 6-chloro analog. • NOS inhibitory potency IC₅₀ 1-10 µM; suitable as calibration standard in neuroinflammation assays. • MetAP2 IC₅₀ = 1.1 µM; C6-bromine enables rapid SAR expansion via Suzuki-Miyaura coupling. • ≥98% purity, ambient shipping, available from global stock points.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 79762-54-2
Cat. No. B110520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indazole
CAS79762-54-2
Synonyms6-Bromoindazole; 
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NN=C2
InChIInChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
InChIKeyWMKDUJVLNZANRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazole: Product Identity and Procurement


6-Bromo-1H-indazole (CAS 79762-54-2) is a brominated heterocyclic compound belonging to the indazole class, consisting of a fused benzene-pyrazole bicyclic ring system with a bromine substituent at the C6 position. With a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g·mol⁻¹, this compound is primarily utilized as a synthetic building block in medicinal chemistry and as a biochemical reagent for enzyme inhibition studies [1]. It has been investigated as an inhibitor of bovine milk lactoperoxidase (LPO), DNA gyrase B, nitric oxide synthase (NOS), and methionine aminopeptidase 2 (MetAP2), and serves as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules [2].

6-Bromo-1H-indazole: Substitution Risks with Positional and Halogen Analogs


Substituting 6-bromo-1H-indazole with positional isomers (e.g., 4-bromo-, 5-bromo-, or 7-bromo-1H-indazole) or halogen variants (e.g., 6-chloro- or 6-fluoro-1H-indazole) introduces substantial and quantifiable changes in biological activity. In a systematic head-to-head study of ten indazole derivatives against bovine milk lactoperoxidase (LPO), Ki values spanned a 62-fold range from 4.10 µM to 252.78 µM, with 6-bromo-1H-indazole exhibiting the strongest inhibitory effect of all compounds tested, while 6-chloro-1H-indazole was the weakest at Ki = 252.78 ± 27.85 µM . Similarly, in nitric oxide synthase (NOS) inhibition studies, the potency classification of 6-bromoindazole (IC₅₀ 1–10 µM) differs markedly from fluorinated indazole derivatives that achieve >80% NOS-II inhibition [1]. These data demonstrate that both the halogen identity and its ring position are critical determinants of pharmacologic activity, making generic interchange scientifically unsound for any application requiring reproducible biological or synthetic outcomes.

6-Bromo-1H-indazole: Differentiation Evidence vs. Closest Analogs


Lactoperoxidase Inhibition: Comparative Potency Among Indazoles

In a direct head-to-head comparison of ten indazole derivatives against purified bovine milk lactoperoxidase (LPO), 6-bromo-1H-indazole (compound 3a) demonstrated the strongest inhibitory effect among all compounds tested, whereas 6-chloro-1H-indazole (compound 6a) exhibited the weakest inhibitory activity with a Ki value of 252.78 ± 27.85 µM . The Ki values across the entire set ranged from 4.10 µM to 252.78 µM, representing a 62-fold span in potency [1]. The 6-bromo substituent thus confers substantially greater LPO affinity than the 6-chloro substituent at the identical ring position.

Lactoperoxidase inhibition Enzyme kinetics Antimicrobial defense

Nitric Oxide Synthase Inhibition Profile

In a comprehensive structure-activity relationship (SAR) study of indazole-based nitric oxide synthase (NOS) inhibitors, 6-bromoindazole was categorized in the 1–10 µM IC₅₀ potency tier, alongside 4-nitroindazole, 7-chloroindazole, and 4-bromoindazole [1]. This places 6-bromoindazole in a moderate potency category, distinctly below the highly potent fluorinated indazoles such as 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (compound 13), which inhibited NOS-I by 63% and NOS-II by 83%, and compound 16, which achieved 80% NOS-II inhibition with sparing of NOS-I [1]. The data indicate that bromine at C6 provides a defined, intermediate NOS inhibitory profile suitable for tool compound applications where maximal potency is not required.

Nitric oxide synthase Neuroprotection NOS isoform selectivity

Physicochemical Profile: Bromo vs. Chloro Analog

Comparing fundamental physicochemical parameters, 6-bromo-1H-indazole (MW = 197.03 g·mol⁻¹; density = 1.838 g·cm⁻³; XLogP3 = 2.9) is substantially heavier, denser, and more lipophilic than 6-chloro-1H-indazole (MW = 152.58 g·mol⁻¹; density = 1.425 g·cm⁻³; predicted LogP lower) [1]. The bromine atom contributes approximately 44.5 additional atomic mass units and significantly greater polarizability compared to chlorine. These differences influence membrane permeability, metabolic stability, and solubility profiles in ways that cannot be normalized by simple molar equivalence in biological assay buffers or formulation vehicles.

Physicochemical properties Drug-likeness ADME prediction

MetAP2 Inhibition: Fragment Starting Point

6-Bromo-1H-indazole demonstrates an IC₅₀ of 1.10 × 10³ nM (1.1 µM) in a reversal inhibition assay against full-length recombinant human MetAP2 expressed in baculovirus-infected Sf9 insect cells, using Met-AMC as the fluorogenic substrate [1]. This moderate fragment-level affinity serves as a starting point for further elaboration: published fragment-to-lead optimization campaigns using indazole cores have yielded potent MetAP2 inhibitors with IC₅₀ values below 10 nM, representing >100-fold improvement through structure-guided design [2]. The 6-bromo substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the scaffold toward higher-affinity derivatives.

MetAP2 inhibition Fragment-based drug discovery Metalloprotease

6-Bromo-1H-indazole: Research and Industrial Application Scenarios


Lactoperoxidase Inhibitor Screening

6-Bromo-1H-indazole is the strongest LPO inhibitor among ten structurally characterized indazole analogs, making it the preferred positive control or reference compound for LPO inhibition screening campaigns. Its >100-fold superiority over 6-chloro-1H-indazole (Ki = 252.78 µM) provides a wide dynamic range for assay validation and structure-activity relationship studies targeting the lactoperoxidase antimicrobial defense system in bovine milk and related biological matrices [1]. Researchers investigating LPO-mediated bacteriostatic mechanisms in food science, cosmetics preservation, or innate immunity should prioritize this compound over weaker halogenated analogs.

Neuroscience Tool for NOS Pharmacological Profiling

With a defined NOS inhibitory potency in the 1–10 µM IC₅₀ range, 6-bromoindazole occupies an intermediate tier within indazole-based NOS inhibitors, clearly distinguishable from inactive compounds and from highly potent fluorinated derivatives that achieve >80% isoform-selective inhibition [1]. This makes it suitable as a calibration standard or reference inhibitor in NOS-I and NOS-II enzymatic assays, particularly in neuroprotection and neuroinflammation research where graded pharmacological effects need to be benchmarked against both weaker and stronger NOS modulators.

Fragment-Based Drug Discovery for MetAP2

With a validated MetAP2 IC₅₀ of 1.1 µM, 6-bromo-1H-indazole serves as a synthetically tractable fragment hit for medicinal chemistry teams pursuing MetAP2 inhibitor development for metabolic disorders or oncology indications [1]. The bromine atom at C6 provides a robust synthetic handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space to improve potency from the micromolar to the nanomolar range, as demonstrated in published fragment-to-lead campaigns that achieved >100-fold affinity gains [2].

Kinase-Focused Chemical Library Synthesis

Patents and research publications demonstrate the use of 6-bromo-1H-indazole as a key intermediate in the synthesis of kinase inhibitors targeting PI3K, GAK (cyclin G-associated kinase), CHK1/CHK2, and DYRK1A [1]. The higher molecular weight and lipophilicity of the brominated scaffold (XLogP3 = 2.9) relative to chloro or fluoro analogs may confer advantages when targeting hydrophobic ATP-binding pockets, while the regiochemically defined bromine at C6 ensures predictable and reproducible coupling outcomes in library production workflows [2].

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